Physicochemical Property Differentiation: Molecular Weight and Lipophilicity
In terms of fundamental physicochemical properties, the target compound (MW = 423.29 g/mol) is significantly larger than its close analog, 2-(2,4-dichlorophenoxy)-N-morpholin-4-ylacetamide (MW = 305.15 g/mol) [1]. The additional phenyl ring on the morpholine moiety and the extra acetamide linker contribute to a 38.7% increase in molecular weight. This difference is critical for drug-likeness filters and predicted pharmacokinetic properties, as it pushes the target compound further from the Lipinski 'Rule of Five' ideal oral drug space [2].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 423.29 g/mol |
| Comparator Or Baseline | 2-(2,4-dichlorophenoxy)-N-morpholin-4-ylacetamide: 305.15 g/mol (STK448465) [1] |
| Quantified Difference | 118.14 g/mol increase (38.7%) |
| Conditions | Calculated from molecular formula |
Why This Matters
A significant difference in molecular weight directly impacts membrane permeability and oral bioavailability prediction, making the target compound a superior choice for projects aiming to explore chemical space beyond standard drug-like boundaries.
- [1] PubChem. Compound Summary for STK448465, 2-(2,4-dichlorophenoxy)-N-morpholin-4-ylacetamide. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2-_2_4-dichlorophenoxy_-N-morpholin-4-ylacetamide View Source
- [2] Lipinski, C. A. Lead- and drug-like compounds: the rule-of-five revolution. Drug Discov. Today Technol. 2004, 1, 337-341. View Source
